molecular formula C10H11BrFN B13643311 1-(5-Bromo-2-fluorobenzyl)cyclopropan-1-amine

1-(5-Bromo-2-fluorobenzyl)cyclopropan-1-amine

Cat. No.: B13643311
M. Wt: 244.10 g/mol
InChI Key: DWCZVUMHRLYZAL-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a benzylamine moiety substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.

    Cyclopropanation: The brominated and fluorinated benzylamine is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester under basic conditions to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound can be employed in the synthesis of complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-bromo-2-chlorophenyl)methyl]cyclopropan-1-amine
  • 1-[(5-bromo-2-methylphenyl)methyl]cyclopropan-1-amine
  • 1-[(5-bromo-2-iodophenyl)methyl]cyclopropan-1-amine

Uniqueness

1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these halogens can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-1-2-9(12)7(5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

DWCZVUMHRLYZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC(=C2)Br)F)N

Origin of Product

United States

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